

Application Notes: D-Fructose-¹⁸O for Studying Glycolysis and Gluconeogenesis

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Compound of Interest		
Compound Name:	D-Fructose-18O	
Cat. No.:	B15140473	Get Quote

Introduction

Stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying cellular reaction rates, a field known as metabolic flux analysis.[1][2] While ¹³C and ²H are the most commonly used isotopes, oxygen-18 (¹⁸O) offers a unique perspective for tracking reactions involving the addition, removal, or exchange of oxygen atoms. D-Fructose labeled with ¹⁸O (D-Fructose-¹⁸O) serves as a powerful probe for investigating the intricate and often bidirectional pathways of glycolysis and gluconeogenesis. Fructose enters glycolysis downstream of the key regulatory enzyme phosphofructokinase, bypassing this control point and providing a distinct entry into central carbon metabolism.[3] These application notes provide a framework for using D-Fructose-¹⁸O to trace the fate of fructose carbons and oxygens through these critical metabolic pathways.

Principle of the Method

When cells are cultured in a medium containing D-Fructose-18O, the labeled fructose is taken up and phosphorylated by fructokinase to form fructose-1-phosphate. This is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[3] These triose phosphates can proceed down the glycolytic pathway to produce pyruvate and lactate, or they can be used as substrates for gluconeogenesis to synthesize glucose.[4][5]

The ¹⁸O label can be tracked as it is incorporated into various intermediates. For example, the reversible nature of several glycolytic/gluconeogenic enzymes, such as aldolase and triose phosphate isomerase, can lead to the scrambling and distribution of the ¹⁸O label among the

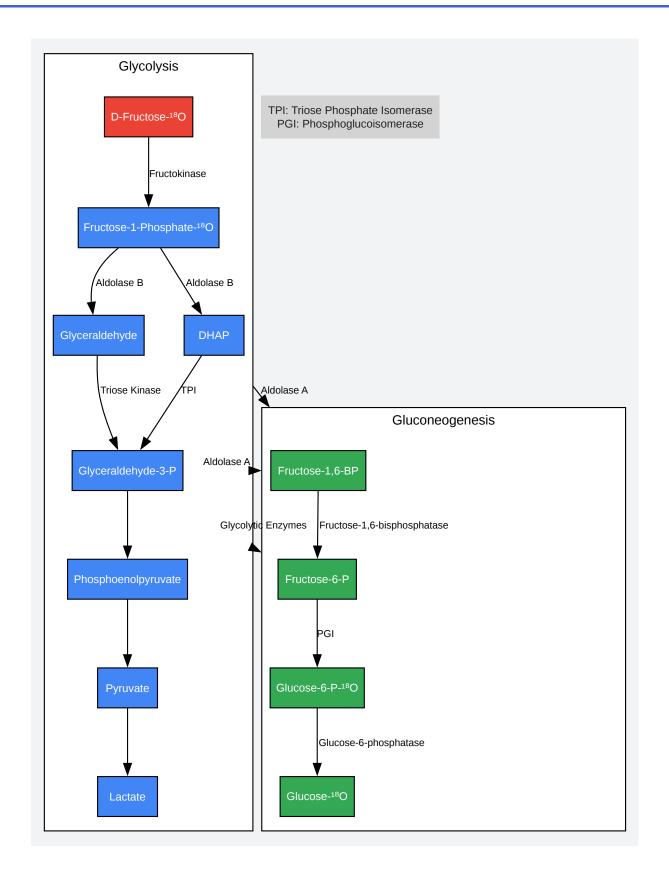


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triose phosphate pool. By analyzing the mass isotopomer distribution of key metabolites like glucose-6-phosphate, fructose-6-phosphate, and lactate using mass spectrometry, researchers can infer the relative activities of these opposing pathways. This technique is particularly valuable for understanding how metabolic fluxes are rerouted in disease states such as cancer or diabetes.[6]





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Caption: Metabolic fate of D-Fructose-18O in glycolysis and gluconeogenesis.



Experimental Protocols

A typical workflow for a stable isotope tracing experiment involves cell culture, introduction of the labeled substrate, quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry.



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Caption: General workflow for a D-Fructose-18O stable isotope tracing experiment.

Protocol 1: In Vitro Labeling of Cultured Cells

This protocol is designed for adherent cells (e.g., HepG2 human hepatoma cells) in a 6-well plate format.

Materials:



- D-Fructose-18O
- Glucose-free and fructose-free cell culture medium (e.g., DMEM)
- Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled hexoses
- Adherent cells (e.g., HepG2)
- 6-well cell culture plates
- Phosphate-Buffered Saline (PBS), ice-cold
- 80% Methanol (v/v in water), pre-chilled to -80°C

Procedure:

- Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).[7]
- Prepare Labeling Medium: Prepare the experimental medium by supplementing glucose/fructose-free DMEM with dFBS, necessary amino acids, and D-Fructose-¹⁸O at the desired final concentration (e.g., 5-10 mM).
- Initiate Labeling:
 - Aspirate the standard culture medium from the wells.
 - Gently wash the cells twice with 1 mL of room temperature PBS to remove residual unlabeled sugars.
 - Add 1.5 mL of the pre-warmed (37°C) D-Fructose-18O labeling medium to each well.[7]
- Incubation: Return the plates to the incubator. Collect samples at various time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr) to determine the kinetics of label incorporation. The optimal duration depends on the pathway of interest; glycolysis reaches isotopic steady-state relatively quickly.[7]

Protocol 2: Metabolite Extraction



This procedure is critical for quenching metabolic activity instantly to preserve the in-vivo state of metabolites.

Procedure:

- Quenching: At each time point, remove the plate from the incubator and immediately aspirate the labeling medium.
- Washing: Place the plate on ice and quickly wash the cell monolayer with 2 mL of ice-cold PBS to remove extracellular label.
- Extraction:
 - Aspirate the PBS completely.
 - Add 600 μL of ice-cold (-80°C) 80% methanol to each well.[8]
 - Transfer the plate to a dry ice bath for 10 minutes to ensure complete inactivation of enzymes.[8]
- · Cell Lysis and Collection:
 - Place the plate back on ice and use a cell scraper to detach the cells into the methanol solution.
 - Transfer the entire cell extract/methanol mixture into a pre-chilled microcentrifuge tube.
- Clarification: Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[7]
- Sample Storage: Transfer the supernatant, which contains the polar metabolites, to a new tube. Store the extracts at -80°C until analysis.[7]

Protocol 3: Sample Analysis by Mass Spectrometry

The analysis of ¹⁸O-labeled metabolites is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Liquid Chromatography-Mass Spectrometry (LC-MS).



Procedure (General GC-MS Workflow):

- Sample Derivatization:
 - Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
 - Derivatize the dried extracts to make the polar metabolites volatile. A common method is methoximation followed by silylation (e.g., using Methoxyamine-HCl and MSTFA).
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites based on their retention times.
 - The mass spectrometer fragments the eluted compounds and measures the mass-tocharge ratio (m/z) of the fragments.
- Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum for each metabolite or in selected ion monitoring (SIM) mode for higher sensitivity.
- Isotopomer Analysis: The incorporation of ¹⁸O results in a mass shift of +2 Da for each incorporated oxygen atom (since ¹⁸O is two mass units heavier than ¹⁶O). The relative abundance of the unlabeled (M+0) and labeled (M+2, M+4, etc.) peaks for a given metabolite or its fragments is used to determine the mass isotopomer distribution. This data is then corrected for the natural abundance of all stable isotopes. Specialized software is often used for this analysis.

Data Presentation

Quantitative data from these experiments should be organized into tables to facilitate comparison between different conditions. The primary output is the mass isotopomer distribution (MID) for key metabolites. This data can then be used in metabolic models to calculate flux rates.

Table 1: Illustrative Mass Isotopomer Distribution (MID) of Key Metabolites

Data shown as mole percent enrichment and is for illustrative purposes only.



Metabolite	Isotopomer	Condition A (Control)	Condition B (Drug Treatment)
Fructose-6-Phosphate	M+0	5.2%	8.1%
M+2	94.8%	91.9%	
Glucose-6-Phosphate	M+0	85.3%	65.7%
M+2	14.7%	34.3%	
Lactate	M+0	72.1%	80.5%
M+2	27.9%	19.5%	

 Interpretation: In this hypothetical example, Condition B shows a significant increase in the M+2 isotopomer of Glucose-6-Phosphate, suggesting an increased rate of gluconeogenesis from the administered D-Fructose-18O. Conversely, the M+2 enrichment in Lactate is lower, indicating a potential decrease in glycolytic flux from fructose.

Table 2: Illustrative Calculated Metabolic Fluxes

Fluxes are calculated from MID data using metabolic flux analysis software and are shown relative to the fructose uptake rate. Data is for illustrative purposes only.

Metabolic Flux Ratio	Condition A (Control)	Condition B (Drug Treatment)
Gluconeogenesis / Fructose Uptake	0.15	0.35
Glycolysis / Fructose Uptake	0.75	0.58
Pentose Phosphate Pathway / Fructose Uptake	0.08	0.05

• Interpretation: This table translates the raw isotopic enrichment data into a more direct measure of pathway activity. The data suggests that the drug in Condition B shifts fructose metabolism away from glycolysis and towards gluconeogenesis.



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